1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione
Description
1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione is a bis-heterocyclic compound featuring two imidazolidine-2,4-dione (hydantoin) moieties connected via a butane-1,4-diyl linker. The imidazolidine-2,4-dione ring system is a five-membered heterocycle containing two nitrogen atoms and two ketone groups, known for its role in medicinal chemistry and material science. The butane linker provides structural flexibility, enabling diverse intermolecular interactions. Characterization methods such as NMR, HPLC, and X-ray crystallography (using programs like SHELXL ) would be critical for structural validation.
Properties
CAS No. |
94134-14-2 |
|---|---|
Molecular Formula |
C10H14N4O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-[4-(2,4-dioxoimidazolidin-1-yl)butyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4/c15-7-5-13(9(17)11-7)3-1-2-4-14-6-8(16)12-10(14)18/h1-6H2,(H,11,15,17)(H,12,16,18) |
InChI Key |
QVCHURCDMVHMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCCCN2CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione typically involves the reaction of butane-1,4-diamine with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Linker Flexibility and Length: The butane linker in the target compound offers greater conformational flexibility compared to the rigid iminodiethane linker in the C₁₀H₁₅N₅O₄ analog . This flexibility may enhance binding interactions in biological systems. Shorter linkers (e.g., iminodiethane) reduce molecular weight and hydrophobicity, as seen in the lower logP (-1.77) of the C₁₀H₁₅N₅O₄ derivative .
Substituent Effects :
- Benzimidazolone derivatives (e.g., C₁₈H₁₈N₄O₂) exhibit extended π-conjugation due to fused benzene rings, which could improve fluorescence properties or material stability .
- Pyrimidine-piperazine substituents (C₂₀H₂₈N₁₀) introduce additional hydrogen-bonding sites, enhancing solubility and metal-binding capacity .
Pharmacological Potential: Hydantoin-based compounds (e.g., the target compound) are associated with anticonvulsant and antimicrobial activities, whereas benzimidazolones are explored for anticancer and antifungal applications . The pyrimidine-piperazine analog may serve as a kinase inhibitor due to structural similarity to known bioactive scaffolds .
Biological Activity
1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione, known by its CAS number 94134-14-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
- Molecular Formula : C10H14N4O4
- Molecular Weight : 254.24 g/mol
- EINECS : 302-781-6
Synthesis
The synthesis of 1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. Specific methodologies can vary but often include cyclization reactions that yield the imidazolidine structure.
Antimicrobial Activity
Research indicates that derivatives of bisimidazolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
| Compound | Concentration (μg/mm²) | Activity Against |
|---|---|---|
| 1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione | 0.88 | P. aeruginosa |
| Other derivatives | 0.44 | B. cereus |
| Other derivatives | 0.22 | S. aureus |
Anticancer Properties
Studies have also explored the anticancer potential of imidazolidine derivatives. In particular, compounds similar to 1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione have been evaluated in vitro for their efficacy against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth in xenograft models .
The biological activity of 1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in cellular processes.
- Interaction with Cellular Targets : They may bind to specific receptors or proteins within cells that are critical for survival or proliferation.
Case Studies
A notable case study involved testing a series of bisimidazolidine derivatives for their antimicrobial and anticancer activities. The study revealed that modifications in the side chains significantly influenced both the potency and selectivity of these compounds against various microbial and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
